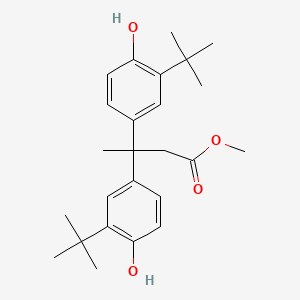
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and synthetic lubricants. The compound’s structure features two tert-butyl groups and two hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester typically involves the esterification of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxy groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the stabilization of synthetic lubricants and other industrial products.
Wirkmechanismus
The antioxidant activity of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is primarily due to its ability to donate hydrogen atoms from its hydroxy groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid methyl ester
- Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Uniqueness
Compared to similar compounds, 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester offers a unique combination of stability and antioxidant activity. Its structure allows for effective stabilization of polymers and other materials, making it a valuable additive in various industrial applications .
Eigenschaften
Molekularformel |
C25H34O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C25H34O4/c1-23(2,3)18-13-16(9-11-20(18)26)25(7,15-22(28)29-8)17-10-12-21(27)19(14-17)24(4,5)6/h9-14,26-27H,15H2,1-8H3 |
InChI-Schlüssel |
WNGNZJBTTHXKRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OC)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















